6-ethylnaphthalene-2-carboxylic acid
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Overview
Description
6-Ethylnaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalenecarboxylic acids It features a naphthalene ring system with an ethyl group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethylnaphthalene-2-carboxylic acid typically involves the alkylation of naphthalene followed by carboxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group at the 6-position. The resulting 6-ethylnaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst like aluminum bromide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives.
Scientific Research Applications
6-Ethylnaphthalene-2-carboxylic acid finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug development and biochemical studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethylnaphthalene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the naphthalene ring can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Naphthalene-2-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.
6-Methylnaphthalene-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Naphthalene-1-carboxylic acid: Carboxylic acid group at a different position, affecting its reactivity and properties.
Uniqueness: 6-Ethylnaphthalene-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with other molecules. This structural variation can lead to different biological activities and applications compared to its analogs .
Properties
CAS No. |
113305-48-9 |
---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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